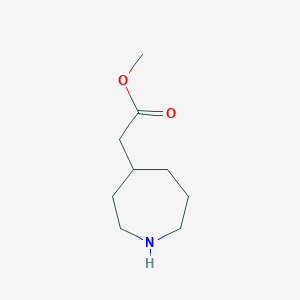
(Cyclohexylmethyl)(2-phenylethyl)aminehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a compound with the molecular formula C15H24ClN and a molecular weight of 253.8. This compound is known for its stimulant properties and has been studied for various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclohexylmethyl)(2-phenylethyl)amine hydrochloride typically involves the reaction of cyclohexylmethylamine with 2-phenylethyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form .
Industrial Production Methods
Industrial production methods for (Cyclohexylmethyl)(2-phenylethyl)amine hydrochloride involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
(Cyclohexylmethyl)(2-phenylethyl)amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce secondary or tertiary amines .
Applications De Recherche Scientifique
(Cyclohexylmethyl)(2-phenylethyl)amine hydrochloride has been studied for various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its effects on biological systems, particularly its stimulant properties and interactions with neurotransmitter systems.
Medicine: Investigated for potential therapeutic uses, including treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of (Cyclohexylmethyl)(2-phenylethyl)amine hydrochloride involves its interaction with the central nervous system. It acts as a stimulant by inhibiting the reuptake of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced neurotransmission and stimulation of the central nervous system .
Comparaison Avec Des Composés Similaires
(Cyclohexylmethyl)(2-phenylethyl)amine hydrochloride is structurally similar to other stimulant compounds such as methylphenidate and amphetamines. it is unique in its specific chemical structure and pharmacological profile. Similar compounds include:
Methylphenidate: Used for the treatment of ADHD and narcolepsy.
Amphetamines: A class of stimulant drugs with various therapeutic and recreational uses.
Propriétés
Formule moléculaire |
C15H24ClN |
|---|---|
Poids moléculaire |
253.81 g/mol |
Nom IUPAC |
N-(cyclohexylmethyl)-2-phenylethanamine;hydrochloride |
InChI |
InChI=1S/C15H23N.ClH/c1-3-7-14(8-4-1)11-12-16-13-15-9-5-2-6-10-15;/h1,3-4,7-8,15-16H,2,5-6,9-13H2;1H |
Clé InChI |
DKVKOGZYJCFVHS-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)CNCCC2=CC=CC=C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


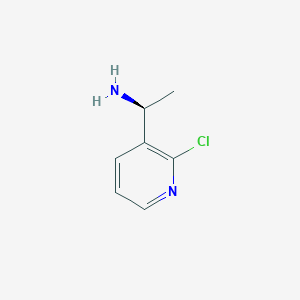
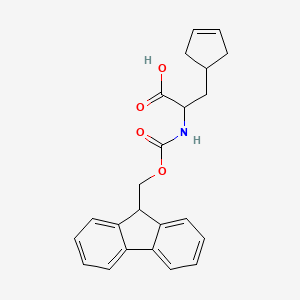

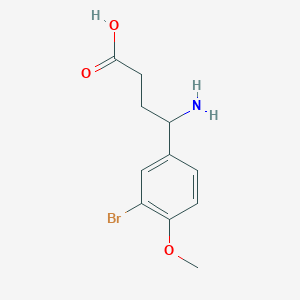

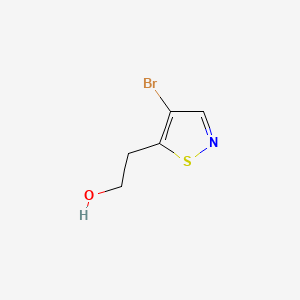

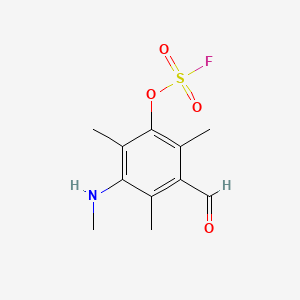
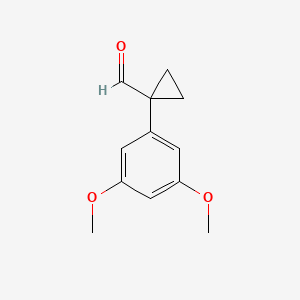
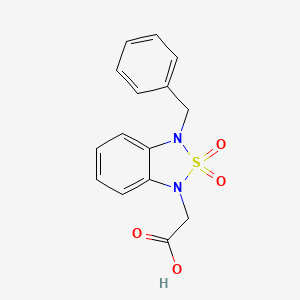
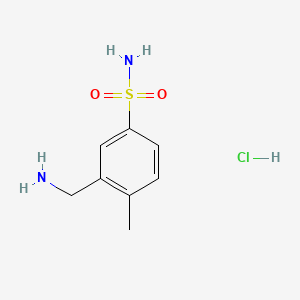
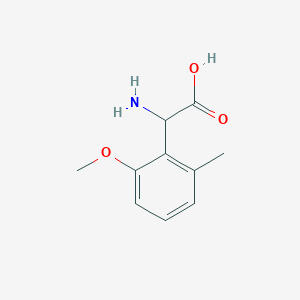
![2-Fluoro-5-[hydroxy(piperidin-3-yl)methyl]benzonitrilehydrochloride](/img/structure/B13546760.png)
